![molecular formula C14H17FN2O2S B4643178 N-(2-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4643178.png)
N-(2-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide
Description
Synthesis Analysis
The synthesis of compounds related to N-(2-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide involves several steps, including the preparation of novel piperidine compounds with low lipophilicity as ligands for the σ1 receptor. For example, a derivative with significant affinity for σ1 receptors was synthesized through a one-pot, two-step labeling procedure, demonstrating specific binding to σ1 receptors in vitro and in vivo, and showcased potential as a tumor imaging agent (Xie et al., 2015). Another approach developed a convenient synthesis route for 8-oxa-2-azaspiro[4.5]decane, highlighting the potential for producing important biologically active compounds (Ogurtsov & Rakitin, 2020).
Molecular Structure Analysis
The structure and activity relationship of fluorinated N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane and [4.5]decane derivatives have been extensively studied. These compounds, containing fluoro or trifluoromethyl substituents, have shown increased anticonvulsant activity compared to their chloro, methoxy, or methyl analogues, providing insights into the molecular structure's impact on biological activity (Obniska et al., 2006).
Chemical Reactions and Properties
The chemical reactivity and properties of 1,4-dioxa-8-azaspiro[4.5]decane derivatives have been explored through various synthetic routes. For instance, the electrophilic ipso-halocyclization of N-arylpropynamides with polyfluoroalkyl alcohols provided a novel method to synthesize 8-(polyfluoroalkoxy)-1-azaspiro[4.5]deca-3,6,9-trien-2-ones, showcasing the compound's versatility in chemical reactions (Wang et al., 2009).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, play a crucial role in the application of these compounds. For example, the single crystal growth and characterization of 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane demonstrated its potential as a new organic material for nonlinear optical devices, emphasizing the importance of understanding its physical properties (Kagawa et al., 1994).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with various biological targets, are essential for the development of therapeutically relevant compounds. The synthesis and evaluation of 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists highlighted the significance of chemical properties in designing compounds with specific biological activities (Brubaker & Colley, 1986).
properties
IUPAC Name |
N-(2-fluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2S/c15-11-3-1-2-4-12(11)16-13(20)17-7-5-14(6-8-17)18-9-10-19-14/h1-4H,5-10H2,(H,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTUOLQJDGHFCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=S)NC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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